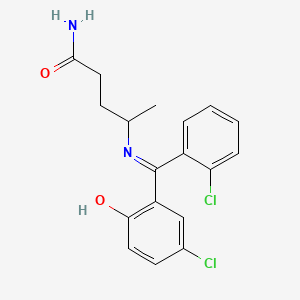

4-(((5-Chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)pentanamide

Descripción

4-(((5-Cloro-2-hidroxifenil)(2-clorofenil)metilen)amino)pentanamida es un compuesto orgánico complejo con un potencial significativo en diversos campos científicos. Este compuesto presenta una estructura única que incluye grupos fenilo clorados e hidroxilados, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.

Propiedades

Número CAS |

104775-23-7 |

|---|---|

Fórmula molecular |

C18H18Cl2N2O2 |

Peso molecular |

365.2 g/mol |

Nombre IUPAC |

4-[[(5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methylidene]amino]pentanamide |

InChI |

InChI=1S/C18H18Cl2N2O2/c1-11(6-9-17(21)24)22-18(13-4-2-3-5-15(13)20)14-10-12(19)7-8-16(14)23/h2-5,7-8,10-11,23H,6,9H2,1H3,(H2,21,24) |

Clave InChI |

UNOFVUASZGYCBU-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC(=O)N)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(((5-Cloro-2-hidroxifenil)(2-clorofenil)metilen)amino)pentanamida generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 5-cloro-2-hidroxibenzaldehído con 2-clorobenzaldehído en presencia de un catalizador de amina, seguido de la adición de pentanamida bajo condiciones controladas de temperatura y pH .

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar reactores por lotes a gran escala donde las condiciones de reacción se controlan meticulosamente para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas como la recristalización y la cromatografía es esencial para obtener el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

4-(((5-Cloro-2-hidroxifenil)(2-clorofenil)metilen)amino)pentanamida experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción a menudo implican reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Gas cloro en presencia de un catalizador.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas cloradas, mientras que la reducción puede producir varias aminas y alcoholes.

Aplicaciones Científicas De Investigación

4-(((5-Cloro-2-hidroxifenil)(2-clorofenil)metilen)amino)pentanamida tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de moléculas orgánicas complejas.

Biología: Investigado por su potencial como inhibidor enzimático.

Medicina: Explorado por sus propiedades antiinflamatorias y antimicrobianas.

Industria: Utilizado en el desarrollo de materiales y recubrimientos avanzados.

Mecanismo De Acción

El mecanismo de acción de 4-(((5-Cloro-2-hidroxifenil)(2-clorofenil)metilen)amino)pentanamida implica su interacción con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Este compuesto también puede interferir con las vías celulares, lo que lleva a funciones y respuestas celulares alteradas .

Comparación Con Compuestos Similares

Compuestos similares

- 4’-Cloro-5-fluoro-2-hidroxibenzofenona

- (2-Amino-5-clorofenil)(4-clorofenil)metanona

Comparación

En comparación con compuestos similares, 4-(((5-Cloro-2-hidroxifenil)(2-clorofenil)metilen)amino)pentanamida exhibe propiedades únicas debido a su configuración estructural específica. Sus grupos fenilo clorados e hidroxilados duales proporcionan reactividad y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.